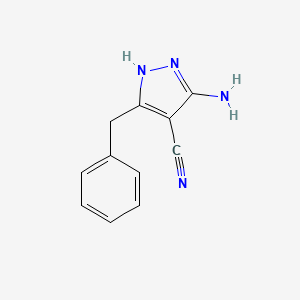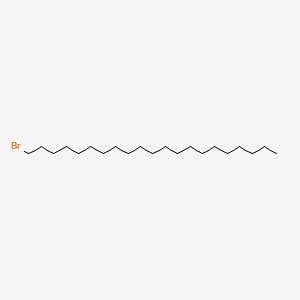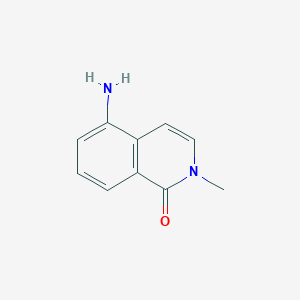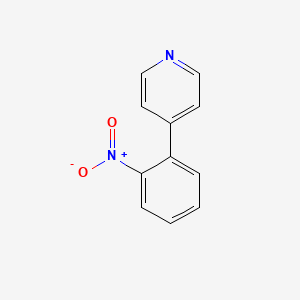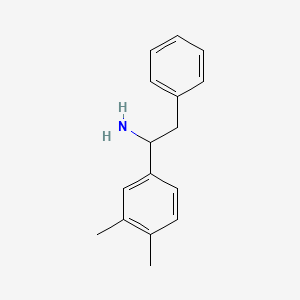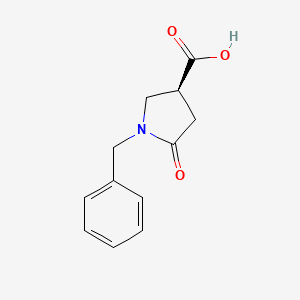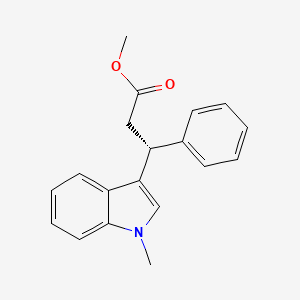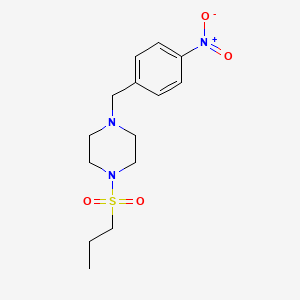
1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine
Descripción general
Descripción
1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinase. Additionally, it has been found to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation.
However, one of the limitations of using 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. It has been shown to enhance the anticancer activity of certain chemotherapy drugs, such as doxorubicin and cisplatin. Additionally, further studies are needed to optimize its therapeutic efficacy and minimize its potential toxicity.
Another potential direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation associated with these diseases.
Conclusion
In conclusion, 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine is a promising compound with potential therapeutic applications in various diseases. Its potent antitumor activity, anti-inflammatory, and analgesic properties make it a valuable tool for scientific research. However, further studies are needed to optimize its therapeutic efficacy and minimize its potential toxicity.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine has been studied extensively for its therapeutic potential in various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-2-11-22(20,21)16-9-7-15(8-10-16)12-13-3-5-14(6-4-13)17(18)19/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWULTFASUQHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine | |
CAS RN |
428830-45-9 | |
| Record name | 1-(4-Nitrobenzyl)-4-(1-propanesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



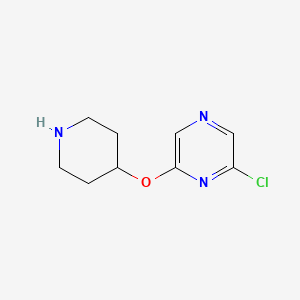
![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)
